4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-BROMO-N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a variety of functional groups, including a bromine atom, a thiadiazole ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the thiadiazole and pyrazole rings, followed by their functionalization and coupling.
Thiadiazole Ring Formation: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under mild conditions.
Pyrazole Ring Formation: The pyrazole ring is often formed via cyclization reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The final step involves coupling the thiadiazole and pyrazole rings with the brominated phenyl sulfonamide under conditions that promote the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms in the thiadiazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-BROMO-N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to the presence of the thiadiazole ring, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions due to its complex structure.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The thiadiazole ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the pyrazole ring can participate in π-π stacking interactions . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE: shares similarities with other thiadiazole and pyrazole derivatives, such as:
Uniqueness
The uniqueness of 4-BROMO-N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of functional groups, which allows it to interact with a wide range of biological targets and participate in diverse chemical reactions.
Properties
Molecular Formula |
C16H17BrN6O3S2 |
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Molecular Weight |
485.4 g/mol |
IUPAC Name |
4-bromo-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H17BrN6O3S2/c1-4-12-19-20-16(27-12)22-28(25,26)11-7-5-10(6-8-11)18-15(24)14-13(17)9(2)23(3)21-14/h5-8H,4H2,1-3H3,(H,18,24)(H,20,22) |
InChI Key |
HFMOEKGOKABTJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C(=C3Br)C)C |
Origin of Product |
United States |
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